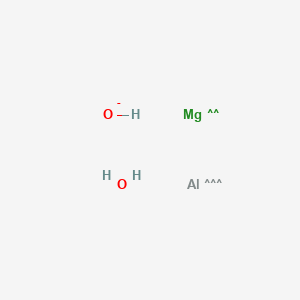

Aluminum magnesium hydroxide, monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminum magnesium hydroxide, monohydrate is a compound that combines aluminum hydroxide and magnesium hydroxide. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and gastroesophageal reflux disease (GERD). The compound is known for its ability to reduce gastric acidity and provide relief from gastrointestinal discomfort .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of aluminum magnesium hydroxide, monohydrate typically involves the reaction of aluminum hydroxide and magnesium hydroxide in an aqueous medium. One common method is the coprecipitation technique, where aluminum and magnesium salts are mixed in water, followed by the addition of a base to precipitate the hydroxides. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of mechanochemical methods. This approach utilizes mechanical energy to induce chemical reactions between aluminum hydroxide and magnesium hydroxide, resulting in the formation of the desired compound. This method is advantageous due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

Aluminum magnesium hydroxide, monohydrate undergoes various chemical reactions, including:

Neutralization Reactions: It reacts with acids to form salts and water, effectively neutralizing gastric acid.

Decomposition Reactions: Upon heating, it decomposes to form aluminum oxide, magnesium oxide, and water.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Bases: Sodium hydroxide and potassium hydroxide can be used to precipitate the hydroxides during synthesis.

Major Products Formed

Neutralization: The reaction with hydrochloric acid produces aluminum chloride, magnesium chloride, and water.

Decomposition: Heating the compound results in the formation of aluminum oxide, magnesium oxide, and water.

科学研究应用

Medical Applications

Antacid Use

Aluminum magnesium hydroxide, monohydrate is primarily utilized as an antacid to neutralize stomach acid. It effectively alleviates symptoms associated with gastroesophageal reflux disease (GERD), indigestion, and heartburn by increasing the pH level in the stomach. The compound reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, and water, thereby reducing acidity and providing relief from gastrointestinal discomfort .

Comparison with Other Antacids

The effectiveness of aluminum magnesium hydroxide as an antacid has been compared with other compounds such as calcium carbonate. Studies indicate that aluminum magnesium hydroxide provides a quicker onset of action and longer duration of pH elevation in the esophagus compared to calcium carbonate formulations . This makes it a preferred choice for patients seeking rapid relief from acid-related symptoms.

Industrial Applications

Flame Retardant Properties

Aluminum magnesium hydroxide is recognized for its flame-retardant capabilities. When exposed to heat, it releases water vapor, which helps cool the material and dilute flammable gases. This property is particularly valuable in the production of plastics and coatings, where it enhances fire resistance . Research has shown that incorporating aluminum magnesium hydroxide into acrylic-based coatings significantly improves their flame-retardant characteristics .

Scientific Research Applications

Synthesis of Other Compounds

In chemistry, aluminum magnesium hydroxide serves as a precursor for synthesizing various aluminum and magnesium compounds. Its unique chemical properties allow researchers to explore new materials with specific functionalities.

Biomedical Research

The compound is also being investigated for its potential use in drug delivery systems and as a component in biomedical materials. Its biocompatibility makes it suitable for applications in pharmaceuticals and medical devices.

Case Study 1: Antacid Efficacy

A clinical trial assessed the efficacy of an aluminum magnesium hydroxide formulation against calcium carbonate in managing heartburn symptoms. Results demonstrated that participants receiving the aluminum magnesium hydroxide experienced a significant increase in esophageal pH compared to those taking calcium carbonate, highlighting its superior performance as an antacid .

Case Study 2: Flame Retardant Coatings

Research published in MDPI examined the effectiveness of aluminum magnesium hydroxide in enhancing the flame-retardant properties of coatings. The study found that coatings formulated with this compound exhibited improved fire resistance compared to standard formulations without it .

作用机制

The mechanism of action of aluminum magnesium hydroxide, monohydrate involves the neutralization of stomach acid. When ingested, the compound reacts with hydrochloric acid in the stomach to form aluminum chloride, magnesium chloride, and water. This reaction increases the pH of the stomach contents, reducing acidity and providing relief from symptoms of indigestion and heartburn .

相似化合物的比较

Similar Compounds

Aluminum Hydroxide: Used as an antacid and in the treatment of hyperphosphatemia.

Magnesium Hydroxide: Commonly used as a laxative and antacid.

Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation as a side effect.

Uniqueness

Aluminum magnesium hydroxide, monohydrate is unique due to its combined properties of aluminum hydroxide and magnesium hydroxide. This combination provides a balanced antacid effect, reducing the risk of side effects such as constipation (common with aluminum hydroxide) and diarrhea (common with magnesium hydroxide). Additionally, the compound’s ability to act as a flame retardant makes it valuable in industrial applications .

生物活性

Aluminum magnesium hydroxide, monohydrate (often referred to as Al-Mg hydroxide) is a compound that has garnered significant attention in both clinical and industrial applications. Its primary use as an antacid underscores its importance in gastrointestinal health, but its biological activity extends beyond this role. This article delves into the mechanisms of action, pharmacodynamics, interactions, and implications for health and disease, supported by relevant data and case studies.

This compound is a combination of aluminum hydroxide and magnesium hydroxide. It acts primarily as an antacid by neutralizing gastric acid through a simple chemical reaction:

This neutralization increases the pH of the stomach contents, providing relief from symptoms such as heartburn and indigestion . The compound is effective due to its ability to buffer gastric acid, thereby reducing acidity and protecting the gastric mucosa.

Pharmacodynamics

The pharmacodynamics of aluminum magnesium hydroxide involve several key actions:

- Antacid Activity : It effectively raises gastric pH, which can help alleviate symptoms associated with gastroesophageal reflux disease (GERD) and peptic ulcers. Clinical studies indicate that formulations containing aluminum and magnesium hydroxides significantly increase esophageal pH compared to placebo .

- Mucosal Protection : Magnesium hydroxide enhances the integrity of the gastric mucosal barrier, promoting healing and reducing irritation caused by stomach acid .

- Laxative Effect : At higher doses, magnesium hydroxide can also act as a laxative by increasing osmotic pressure in the intestines, thereby stimulating bowel movements .

Antacid Efficacy

A study comparing aluminum/magnesium hydroxide with calcium carbonate found that the former had a faster onset of action in increasing esophageal pH. In this single-blind crossover trial involving 83 subjects, aluminum/magnesium hydroxide significantly outperformed calcium carbonate in both gastric and esophageal pH elevation . The duration of action was also longer for aluminum/magnesium hydroxide.

Interaction with Antibiotics

Research indicates that aluminum magnesium hydroxide can affect the absorption of certain medications. For instance, it has been shown to reduce the bioavailability of fluoroquinolone antibiotics like gatifloxacin due to its binding properties . This interaction highlights the need for caution when co-administering these compounds with other medications.

Antibacterial Properties

In vitro studies have explored the interaction between magnesium-aluminum hydroxide (Maalox) and ciprofloxacin. Results indicated that while certain concentrations enhanced antibacterial activity, others led to a drastic reduction in effectiveness, suggesting potential for resistance development at specific dosages . This underscores the dual role of aluminum magnesium hydroxide as both a therapeutic agent and a potential complicating factor in antibiotic efficacy.

Data Summary

| Property | Aluminum Magnesium Hydroxide |

|---|---|

| Chemical Formula | Al(OH)₃·Mg(OH)₂·H₂O |

| Primary Use | Antacid |

| Mechanism of Action | Neutralizes gastric acid |

| Pharmacological Effects | Antacid, mucosal protection, laxative |

| Interaction with Antibiotics | Reduces absorption |

| Clinical Efficacy | Increases esophageal pH |

属性

InChI |

InChI=1S/Al.Mg.2H2O/h;;2*1H2/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSTVPXRZQQBKQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Mg].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH3MgO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.310 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。